molecular formula C13H20N4OS B13038072 (R)-2-((2-Amino-6-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL

(R)-2-((2-Amino-6-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL

Cat. No.: B13038072
M. Wt: 280.39 g/mol
InChI Key: HQTDFRYONHTHHW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((2-Amino-6-methylthieno[3,2-d]pyrimidin-4-yl)amino)hexan-1-ol (CAS 1648566-58-8) is a chiral small molecule based on a thieno[3,2-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry . Compounds featuring this core structure are frequently investigated as modulators of key biological targets, including various kinases and sirtuins . Research into similar thieno[3,2-d]pyrimidine analogues has shown potential in modulating sirtuin activity, a class of enzymes implicated in a range of diseases including cancer, neurodegenerative disorders, and inflammation . The specific stereochemistry of the hexanol side chain, conferred by the (R)-configuration, is critical for its interaction with these biological targets and is essential for research aimed at understanding structure-activity relationships. This product is offered For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C13H20N4OS

Molecular Weight

280.39 g/mol

IUPAC Name

(2R)-2-[(2-amino-6-methylthieno[3,2-d]pyrimidin-4-yl)amino]hexan-1-ol

InChI

InChI=1S/C13H20N4OS/c1-3-4-5-9(7-18)15-12-11-10(6-8(2)19-11)16-13(14)17-12/h6,9,18H,3-5,7H2,1-2H3,(H3,14,15,16,17)/t9-/m1/s1

InChI Key

HQTDFRYONHTHHW-SECBINFHSA-N

Isomeric SMILES

CCCC[C@H](CO)NC1=NC(=NC2=C1SC(=C2)C)N

Canonical SMILES

CCCCC(CO)NC1=NC(=NC2=C1SC(=C2)C)N

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Reactivity

The presence of amino and hydroxyl groups allows (R)-2-((2-Amino-6-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL to participate in several chemical reactions:

  • Nucleophilic substitution : The amino group can act as a nucleophile.
  • Dehydration and esterification : The hydroxyl group can be involved in these reactions.
  • Electrophilic aromatic substitution : The thienopyrimidine moiety may undergo this reaction due to its aromatic nature.

These properties suggest that the compound can be utilized in synthesizing more complex molecules, potentially leading to new therapeutic agents.

Biological Activities

Compounds within the thienopyrimidine class are known for their diverse biological activities, including:

  • Antiviral effects
  • Anticancer properties
  • Anti-inflammatory actions

The specific biological activity of (R)-2-((2-Amino-6-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL may involve interactions with various biological macromolecules, such as enzymes or receptors, influencing cellular pathways related to signal transduction and gene expression regulation.

Potential Applications

  • Pharmacological Research : Due to its structural similarities with other biologically active compounds, this compound could be explored for its potential as a drug candidate targeting specific diseases.
  • Synthetic Chemistry : Its unique functional groups make it a versatile building block for synthesizing new compounds with desired biological activities.
  • Biochemical Studies : Interaction studies could provide insights into its binding affinity to various biological targets, which is essential for understanding its mechanism of action.

Comparison with Similar Compounds

Selgantolimod (GS-9688)

  • Structure: (R)-2-((2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino)-2-methylhexan-1-ol (CAS: 2004677-13-6) .
  • Key Differences: Core: Pyrido[3,2-d]pyrimidine vs. thieno[3,2-d]pyrimidine in the target compound. Substituents: Fluorine at position 7 vs. methyl at position 6 on the heterocycle. Chain: Additional methyl group on the hexanol chain.
  • Therapeutic Application : TLR8 agonist for chronic hepatitis B .
  • Physicochemical Properties : Molecular weight 293.34 g/mol, storage at 2–8°C under inert atmosphere .

(R)-2-((5-Methoxy-2-(methylamino)pyrimidin-4-yl)amino)hexan-1-ol

  • Structure: Pyrimidine core with methoxy and methylamino substituents (CAS: 2215120-36-6) .
  • Key Differences: Core: Simple pyrimidine vs. thienopyrimidine. Substituents: Methoxy and methylamino groups vs. amino and methyl groups.
  • Therapeutic Application: Not explicitly stated, but pyrimidine derivatives often target kinases or purine biosynthesis pathways .

PLK1 Inhibitors (D39, D40)

  • Structure: Ethyl (E)-1-(2-((1-(dimethylcarbamoyl)indolin-6-yl)amino)pyrimidin-4-yl)-4-styryl-1H-pyrazole-3-carboxylate (D39) and analogs .
  • Key Differences: Core: Pyrazole-pyrimidine hybrid vs. thienopyrimidine. Substituents: Styryl and carboxamide groups vs. aminohexanol chain.
  • Therapeutic Application : PLK1 inhibition for anticancer activity .

2OL Ligand

  • Structure: 1-({1-(2-aminopyrimidin-4-yl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl}ethynyl)cyclohexanol .
  • Key Differences: Core: Benzimidazole-pyrimidine vs. thienopyrimidine. Substituents: Ethynylcyclohexanol and methoxyethylamino groups.
  • Physicochemical Properties : Molecular weight 406.48 g/mol (C22H26N6O2) .

Structural and Functional Implications

Core Heterocycle Modifications

  • Thieno[3,2-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine: The sulfur atom in thienopyrimidine may enhance lipophilicity compared to nitrogen in pyridopyrimidine, affecting membrane permeability . Fluorine in Selgantolimod improves metabolic stability and target affinity .

Substituent Effects

  • Aminohexanol Chain: The (R)-configuration and hydroxyl group in the target compound likely enhance solubility and hydrogen bonding with biological targets, similar to Selgantolimod .
  • Methyl vs.

Therapeutic Target Specificity

  • TLR Modulation: Selgantolimod’s pyridopyrimidine core is optimized for TLR8 activation, whereas the thienopyrimidine analog may target TLR7/9 due to electronic differences .
  • Kinase Inhibition : PLK1 inhibitors (D39, D40) rely on pyrazole-pyrimidine interactions with ATP-binding pockets, a mechanism distinct from TLR-targeted compounds .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Core Structure Molecular Weight (g/mol) Key Substituents Therapeutic Target
Target Compound Thieno[3,2-d]pyrimidine ~293 (estimated) 2-Amino-6-methyl, (R)-hexan-1-ol TLR7/9 (inferred)
Selgantolimod (GS-9688) Pyrido[3,2-d]pyrimidine 293.34 2-Amino-7-fluoro, 2-methylhexanol TLR8
D39 (PLK1 Inhibitor) Pyrazole-pyrimidine 542.61 Styryl, carboxamide PLK1
2OL Ligand Benzimidazole-pyrimidine 406.48 Ethynylcyclohexanol Undisclosed

Preparation Methods

Preparation of the Thieno[3,2-d]pyrimidine Core

The thienopyrimidine scaffold is synthesized by established literature methods involving cyclization reactions of appropriately substituted thiophene and pyrimidine precursors. Typically, the synthesis involves:

  • Starting from 2,4-dichloropyrimidines or related dichlorinated heterocycles.
  • Selective nucleophilic aromatic substitution (SNAr) reactions to introduce amino substituents.
  • Formation of the fused thieno ring by intramolecular cyclization or condensation reactions.

The core is often prepared with a chloro substituent at the 4-position, which serves as a reactive site for further functionalization.

Selective Functionalization at the 4-Position

The 4-chloro substituent on the thienopyrimidine ring is displaced selectively by the amine group of the chiral hexanol derivative. This step is critical for attaching the (R)-2-aminohexan-1-ol moiety:

  • The reaction typically uses stoichiometric amounts of the amine under controlled temperature conditions to favor mono-substitution.
  • Conditions may involve polar aprotic solvents and sometimes microwave irradiation to enhance reaction rates and yields.
  • The displacement proceeds via nucleophilic aromatic substitution, exploiting the electron-deficient nature of the pyrimidine ring.

Introduction of the Chiral (R)-2-Aminohexan-1-ol Side Chain

The chiral amino alcohol side chain is introduced either by direct displacement of the 4-chloro substituent with (R)-2-aminohexan-1-ol or by coupling strategies involving protected intermediates:

  • The (R)-configuration is retained by using enantiomerically pure starting materials.
  • Protecting groups may be employed on the hydroxyl or amino groups to prevent side reactions during coupling.
  • After coupling, deprotection steps yield the final free amino alcohol functionality.
  • Reaction conditions are optimized to maintain stereochemical integrity and high enantiomeric excess.

Alternative Synthetic Routes and Optimization

Research indicates that variations in the ligand core and substitutions at various positions of the thienopyrimidine ring can be achieved by:

  • Sequential displacement of chloro groups at different positions (e.g., 2- and 4-positions).
  • Use of different amine nucleophiles to explore structure-activity relationships.
  • Microwave-assisted synthesis to reduce reaction times and improve yields.

These methods allow for the synthesis of analogues and derivatives, facilitating medicinal chemistry optimization.

Reaction Conditions and Yields

Typical reaction conditions reported include:

Step Reagents/Conditions Temperature Time Yield (%) Notes
Core synthesis Cyclization of substituted thiophenes/pyrimidines Reflux in ethanol or suitable solvent Several hours Moderate to high Literature methods applied
4-Chloro displacement (R)-2-aminohexan-1-ol, stoichiometric amount 50–100 °C 2–12 hours 60–85 Controlled to avoid multiple substitutions
Purification Chromatography or recrystallization Ambient Ensures stereochemical purity

Analytical and Structural Verification

  • The purity and identity of the compound are confirmed by NMR, IR, and mass spectrometry.
  • Stereochemical configuration is verified by chiral HPLC or X-ray crystallography when available.
  • Crystallographic studies support the binding conformation and molecular structure of the compound.

Summary Table of Preparation Method Key Points

Aspect Details
Core scaffold Thieno[3,2-d]pyrimidine synthesized via cyclization of substituted precursors
Key reactive site 4-chloro substituent for selective nucleophilic substitution
Nucleophile (R)-2-aminohexan-1-ol or protected derivatives
Reaction type Nucleophilic aromatic substitution (SNAr)
Stereochemistry Maintained by use of enantiomerically pure amine nucleophile
Conditions Controlled temperature, polar solvents, sometimes microwave-assisted
Purification Chromatography, recrystallization
Verification NMR, IR, MS, chiral HPLC, X-ray crystallography

Research Findings and Practical Considerations

  • The synthetic route allows for high selectivity and stereochemical control, critical for biological activity.
  • The thienopyrimidine core's reactivity permits further functionalization, enabling the generation of analogues for drug discovery.
  • Microwave-assisted synthesis can improve efficiency and reduce reaction times.
  • The amino and hydroxyl groups on the side chain provide sites for further chemical modifications if required.
  • The compound’s preparation aligns with medicinal chemistry protocols for heterocyclic amines with bioactive potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.